REACTION_CXSMILES
|
C([O:3][C:4](=[O:23])[CH2:5][CH2:6][CH:7]([C:19]([F:22])([F:21])[F:20])[N:8]1C(=O)C2=CC=CC=C2C1=O)C>Cl>[NH2:8][CH:7]([C:19]([F:20])([F:21])[F:22])[CH2:6][CH2:5][C:4]([OH:23])=[O:3]
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Name
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4-trifluoromethyl-4-phthalimidobutyric acid ethyl ester
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Quantity
|
30 mmol
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCC(N1C(C=2C(C1=O)=CC=CC2)=O)C(F)(F)F)=O
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 24 hours
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
on cooling
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in the minimum quantity of water
|
Type
|
ADDITION
|
Details
|
the pH of the solution adjusted to 5 by the addition of sodium hydroxide
|
Type
|
ADDITION
|
Details
|
Acetone is added
|
Type
|
FILTRATION
|
Details
|
the precipitated 4-amino-4-trifluoromethylbutyric acid collected by filtration
|
Name
|
|
Type
|
|
Smiles
|
NC(CCC(=O)O)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |